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An In-Depth Technical Guide to 2-Butoxy-4-fluorophenylboronic Acid: Structure,

Characterization, and Applications

Abstract
2-Butoxy-4-fluorophenylboronic acid (CAS No. 480438-61-7) is a synthetically versatile

organoboron compound of significant interest to the pharmaceutical, agrochemical, and

materials science sectors.[1][2] Its unique substitution pattern—featuring a butoxy group for

modulated solubility and steric influence, a fluorine atom for altering electronic properties and

metabolic stability, and a reactive boronic acid moiety—makes it a valuable building block for

carbon-carbon bond formation. This technical guide provides a comprehensive overview of its

core structural information, a discussion of a representative synthetic pathway, detailed

protocols for its analytical characterization, and its principal application in palladium-catalyzed

cross-coupling reactions. The document is intended for researchers, chemists, and drug

development professionals seeking to leverage this reagent in their synthetic programs.
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2-Butoxy-4-fluorophenylboronic acid is a solid at room temperature, possessing the key

structural features illustrated below.[3] The boronic acid functional group is a Lewis acid,

capable of forming reversible covalent bonds with diols and participating in a wide array of

chemical transformations.[4] The fluorine and butoxy substituents on the phenyl ring are critical

for fine-tuning the molecule's reactivity, lipophilicity, and pharmacokinetic properties in

downstream applications.[2][4]

Figure 1: Chemical Structure of 2-Butoxy-4-fluorophenylboronic acid.

Table 1: Physicochemical Identifiers and Properties

Property Value Reference(s)

CAS Number 480438-61-7 [5][6]

Molecular Formula C₁₀H₁₄BFO₃ [3][5]

Molecular Weight 212.03 g/mol [3][5]

Appearance
Solid (typically white to off-

white)
[3]

SMILES
CCCCOC1=C(C=CC(F)=C1)B(

O)O
[6]

InChI Key
PLWSVNYQYXGJJG-

UHFFFAOYSA-N
[3]

Synthesis and Safe Handling
Representative Synthetic Pathway
Phenylboronic acids are commonly synthesized via the reaction of an organometallic

intermediate (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis.[7]

A plausible and widely utilized route starts from 1-bromo-2-butoxy-4-fluorobenzene. The

synthesis involves a lithium-halogen exchange at low temperature to generate an aryllithium

species, which is then quenched with trimethyl borate. Subsequent workup with acid

hydrolyzes the resulting boronate ester to afford the desired boronic acid.

Figure 2: General workflow for the synthesis of 2-Butoxy-4-fluorophenylboronic acid.
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General Experimental Protocol: Synthesis
This is a representative protocol and should be adapted and optimized based on laboratory

conditions and scale.

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., Argon), add 1-bromo-2-butoxy-4-fluorobenzene (1.0 eq) and anhydrous

tetrahydrofuran (THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1

eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature

below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

Borylation: Add trimethyl borate (1.2 eq) dropwise to the aryllithium solution, again ensuring

the temperature remains at -78 °C.

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Hydrolysis: Cool the flask in an ice bath and carefully quench the reaction by the slow

addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic (pH ~1-2).

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent

such as ethyl acetate (3x).

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., water or hexanes/ethyl acetate) to yield the pure boronic acid.[8] Commercially

available arylboronic acids often contain boroxine anhydrides, and recrystallization is crucial

to ensure high reactivity in subsequent coupling reactions.[8]

Safety and Handling
2-Butoxy-4-fluorophenylboronic acid and its analogs are classified as irritants.[9][10][11]
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[9][11] Some boronic acids have been identified as potentially

mutagenic, necessitating careful handling.[12]

Precautions: Handle in a well-ventilated area or chemical fume hood.[11] Wear appropriate

personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,

and a lab coat.[10] Avoid breathing dust.[11]

Storage: Store in a tightly sealed container in a cool, dry place.[6][11] Boronic acids are

prone to dehydration to form cyclic boroxine anhydrides, so storage under inert atmosphere

is recommended for long-term stability.

Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of

2-Butoxy-4-fluorophenylboronic acid. The following techniques are standard for the

structural elucidation of organoboron compounds.[13][14][15]

NMR Spectroscopy Mass Spectrometry IR Spectroscopy
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Figure 3: Key analytical techniques for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules.[13]

[15] For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provide complementary

information.
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¹H NMR: Provides information on the number and connectivity of protons. The spectrum is

expected to show distinct signals for the aromatic protons, the butoxy chain protons, and the

acidic B(OH)₂ protons.

¹³C NMR: Reveals the carbon skeleton of the molecule.

¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.

¹¹B NMR: The chemical shift is highly sensitive to the coordination state of the boron atom.

[16] For a tricoordinate boronic acid, a broad signal is typically observed in the range of δ 28-

34 ppm.[16][17]

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons Predicted δ (ppm) Multiplicity Integration

B(OH)₂ 8.0 - 9.5 Broad singlet 2H

Aromatic (3 protons) 6.8 - 7.8 Multiplets 3H

-O-CH₂-CH₂-CH₂-CH₃ 3.9 - 4.2 Triplet (t) 2H

-O-CH₂-CH₂-CH₂-CH₃ 1.7 - 1.9 Multiplet (m) 2H

-O-CH₂-CH₂-CH₂-CH₃ 1.4 - 1.6 Sextet (sxt) 2H

-O-CH₂-CH₂-CH₂-CH₃ 0.9 - 1.1 Triplet (t) 3H

Note: Predicted shifts

are estimates. Actual

values depend on the

solvent and

concentration.

Protocol: Sample Preparation for NMR Analysis

Weigh approximately 5-10 mg of 2-Butoxy-4-fluorophenylboronic acid into a clean, dry

vial.
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Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

DMSO-d₆ is often preferred for boronic acids as it can help resolve the B(OH)₂ protons.

Vortex the sample until the solid is completely dissolved.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Acquire spectra on a calibrated NMR spectrometer.

Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the elemental composition via high-

resolution mass spectrometry (HRMS). The analysis of boronic acids can be complicated by

their tendency to undergo dehydration in the gas phase to form boroxines (cyclic trimers).[18]

Ionization Techniques: Electrospray ionization (ESI) is a common technique. Analysis in

negative ESI mode can be advantageous.[12][19]

Expected Ions: In addition to the molecular ion [M-H]⁻ or [M+H]⁺, adducts with solvents or

dimers/trimers may be observed.[19][20] High-throughput UPLC-MS methods have been

developed to minimize these issues without pre-derivatization.[20]

Protocol: Sample Preparation for LC-MS Analysis

Prepare a stock solution of the boronic acid at ~1 mg/mL in a suitable solvent like acetonitrile

or methanol.

Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g.,

a mixture of acetonitrile and 10 mM ammonium acetate in water).[20]

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

Analyze using a UPLC system coupled to an ESI-mass spectrometer.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their

characteristic vibrational frequencies.
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Key Expected Bands:

O-H Stretch: A very broad and strong band around 3200-3600 cm⁻¹, characteristic of the

hydrogen-bonded -OH groups of the boronic acid.[21]

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region from the butoxy chain and aromatic ring.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

B-O Stretch: A strong, characteristic band typically found around 1350 cm⁻¹.[22]

C-O Stretch: A band around 1250 cm⁻¹ for the aryl ether.

C-F Stretch: A strong band in the 1100-1200 cm⁻¹ region.

Protocol: Acquiring an ATR-IR Spectrum

Ensure the Attenuated Total Reflectance (ATR) crystal of the IR spectrometer is clean by

wiping it with a solvent like isopropanol and allowing it to dry.

Record a background spectrum.

Place a small amount of the solid 2-Butoxy-4-fluorophenylboronic acid powder onto the

ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Acquire the sample spectrum.

Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of 2-Butoxy-4-fluorophenylboronic acid is as a coupling partner in the

Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction forms a new carbon-carbon

bond between the boronic acid's aryl group and an organic halide or triflate, making it one of

the most powerful methods for constructing biaryl structures, which are common motifs in

pharmaceuticals.[23][24][25]
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The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling

partner.[25][26]

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred

to the palladium center.[26][27]

Reductive Elimination: The two organic fragments are coupled, forming the final product and

regenerating the Pd(0) catalyst.[24][26]
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Figure 4: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling
This is a representative protocol using a generic aryl bromide partner and should be optimized

for specific substrates.
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Reaction Setup: In an oven-dried vial or flask, combine the aryl bromide (1.0 eq), 2-Butoxy-
4-fluorophenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%),

and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[24]

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon). Add a

deoxygenated solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[24]

Heating: Seal the vessel and heat the reaction mixture with vigorous stirring to a temperature

between 80-110 °C.

Monitoring: Monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purify the crude residue by flash column chromatography on silica gel to isolate the desired

biaryl product.

Conclusion
2-Butoxy-4-fluorophenylboronic acid stands as a highly functionalized and valuable building

block for modern organic synthesis. Its well-defined structure allows for predictable reactivity,

particularly in robust and high-yielding Suzuki-Miyaura cross-coupling reactions. A thorough

understanding of its properties, coupled with rigorous analytical characterization using NMR,

MS, and IR spectroscopy, ensures its effective and reliable application in the synthesis of

complex molecules for the pharmaceutical and materials science industries. Proper safety

protocols are essential when handling this and other boronic acid derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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